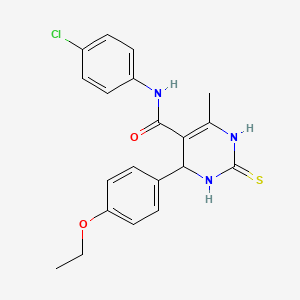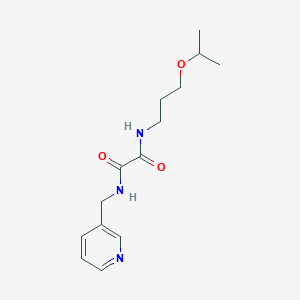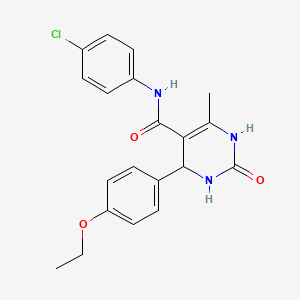![molecular formula C12H11ClN4 B3997731 7-(4-chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3997731.png)
7-(4-chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine
Overview
Description
The compound “7-(4-chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine” belongs to the 1,2,4-triazolo[1,5-a]pyrimidine (TP) family . The TP heterocycle, despite its relatively simple structure, has proven to be remarkably versatile in different areas of drug design . It has been proposed as a possible surrogate of the purine ring due to its isoelectronic ring system .
Synthesis Analysis
The synthesis of TP compounds has been widely studied. For example, a series of 1,2,4-triazolo[1,5-a]pyrimidin-7(3H)-ones with excellent enzyme inhibition and improved isoform selectivity has been identified . The TP scaffold has found numerous applications in medicinal chemistry .Chemical Reactions Analysis
The TP heterocycle has been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine . Its metal-chelating properties have also been exploited to generate candidate treatments for cancer and parasitic diseases .Mechanism of Action
Target of Action
Similar compounds with a pyrimidine scaffold have been reported to have anticancer activity . Pyrimidine derivatives have been designed and developed for their anticancer activity .
Mode of Action
It’s known that pyrimidine and its derivatives have a wide range of biological potential, including anticancer . Due to their resemblance in structure with the nucleotide base pair of DNA and RNA, they are recognized as valuable compounds in the treatment of cancer .
Biochemical Pathways
Compounds with a similar pyrimidine scaffold have been reported to inhibit cdk2, a kinase responsible for phosphorylation of key components for cell proliferation .
Pharmacokinetics
In silico admet studies and drug-likeness studies using a boiled egg chart showed suitable pharmacokinetic properties which helped in structure requirement prediction for the observed antitumor activity .
Result of Action
Compounds with a similar pyrimidine scaffold have been reported to show superior cytotoxic activities against mcf-7 and hct-116 with ic 50 range (45–97 nm) and (6–99 nm), respectively, and moderate activity against hepg-2 with ic 50 range of (48–90 nm) compared to sorafenib (ic 50: 144, 176 and 19 nm, respectively) .
Action Environment
It’s known that the human race has been affected by death-causing infectious diseases caused by a wide class of gram-positive and gram-negative bacteria which are now proved to be multidrug resistant . Therefore, there is an urge to develop new classes of antibacterial agents to fight multidrug-resistant pathogens .
Future Directions
The TP scaffold has found numerous applications in medicinal chemistry, often resulting in the identification of biologically active compounds . Future research could focus on exploring the versatility of the TP scaffold in drug design, particularly in the development of novel potential drug candidates having better efficacy and selectivity .
Biochemical Analysis
Biochemical Properties
7-(4-chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine is known to interact with a variety of enzymes and receptors, showing versatile biological activities
Cellular Effects
Compounds with similar structures have been shown to inhibit the growth of various cell lines .
Molecular Mechanism
Similar compounds have been shown to inhibit CDK2, a key enzyme involved in cell cycle regulation .
Properties
IUPAC Name |
7-(4-chlorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN4/c1-8-6-11(9-2-4-10(13)5-3-9)17-12(16-8)14-7-15-17/h2-7,11H,1H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDQJZUIWKMSUCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(N2C(=NC=N2)N1)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[furan-2-yl-(8-hydroxy-5-nitroquinolin-7-yl)methyl]pentanamide](/img/structure/B3997649.png)
![N-[(8-hydroxy-5-nitroquinolin-7-yl)-phenylmethyl]acetamide](/img/structure/B3997652.png)
![1-[4-nitro-2-(1-pyrrolidinylsulfonyl)phenyl]-4-phenylpiperidine](/img/structure/B3997653.png)
![1'-[(4-benzyl-1-piperazinyl)methyl]-5-methyl-5-phenylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B3997661.png)

![3,3-dimethyl-5-(thiophen-2-yl)-3,4,5,6-tetrahydrobenzo[a]phenanthridin-1(2H)-one](/img/structure/B3997691.png)



![7-(4-morpholinyl)-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B3997733.png)

![2-fluoro-N-(3-{methyl[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]amino}-3-oxopropyl)benzamide](/img/structure/B3997739.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-N,2,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B3997744.png)
![N~2~-[3-(4-methoxyphenoxy)propyl]-N~2~-methylpyrrolidine-1,2-dicarboxamide](/img/structure/B3997745.png)
